molecular formula C12H17BrN2 B1527845 1-(5-Bromo-4-methyl-2-pyridinyl)azepane CAS No. 1219967-47-1

1-(5-Bromo-4-methyl-2-pyridinyl)azepane

Cat. No. B1527845
CAS RN: 1219967-47-1
M. Wt: 269.18 g/mol
InChI Key: PRHFFMRPGYHMLJ-UHFFFAOYSA-N
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Description

“1-(5-Bromo-4-methyl-2-pyridinyl)azepane”, also known as BAMZA, is a small molecule that belongs to the class of heterocycles. It has a CAS Number of 1219967-32-4 and a molecular weight of 270.17 .


Molecular Structure Analysis

The linear formula of “1-(5-Bromo-4-methyl-2-pyridinyl)azepane” is C11H16BrN3 . This indicates that the molecule is composed of 11 carbon atoms, 16 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms.

Scientific Research Applications

Chemical Synthesis

This compound is used in the chemical synthesis of various derivatives . For example, it is used in the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives . This reaction is catalyzed by palladium and produces these derivatives in moderate to good yield .

Quantum Mechanical Investigations

The compound and its derivatives have been studied using Density Functional Theory (DFT) methods . These studies, which include analyses of frontier molecular orbitals, reactivity indices, molecular electrostatic potential, and dipole measurements, help describe possible reaction pathways .

Chiral Dopants for Liquid Crystals

The DFT studies also suggest that some of the pyridine derivatives could be potential candidates as chiral dopants for liquid crystals . These materials can change their optical properties in response to changes in their environment, making them useful in various applications, including display technologies .

Biological Activities

Some of the pyridine derivatives synthesized from this compound have shown promising biological activities . For example, one study found that the compound 4b exhibited significant anti-thrombolytic activity, inhibiting clot formation in human blood .

Organic Photochromic Materials

Pyrazolinone derivatives, which can be synthesized from this compound, are a new class of organic photochromic materials . These materials exhibit excellent optical color change properties in the powder crystal state, making them suitable for applications such as high-density storage, fluorescence switching, and bioimaging .

Medicinal Chemistry

The compound is also used in medicinal chemistry . For instance, it has been used in the synthesis of a structural isomer via a Mitsunobu-mediated macroether cyclisation . The structure of the resulting compound was confirmed using various techniques, including 1H, 13C-NMR, and LC-MS .

Safety and Hazards

The safety information available indicates that “1-(5-Bromo-4-methyl-2-pyridinyl)azepane” is an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(5-bromo-4-methylpyridin-2-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-10-8-12(14-9-11(10)13)15-6-4-2-3-5-7-15/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHFFMRPGYHMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-4-methyl-2-pyridinyl)azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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